[1,1'-Biphenyl]-3,4',5-tricarboxylic acid
CAS No.: 677010-20-7
Cat. No.: VC4135061
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid - 677010-20-7](/images/structure/VC4135061.png)
Specification
CAS No. | 677010-20-7 |
---|---|
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Standard InChI Key | LQEZHWGJSWHXPJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Structure and Physicochemical Properties
BPTCA’s structure comprises two phenyl rings connected by a single bond, with carboxylic acid groups at the 3-position of one ring and the 4' and 5-positions of the other. This arrangement creates a planar geometry that facilitates π-π stacking and hydrogen bonding, critical for its self-assembly behavior. The molecule’s tilt angle relative to substrate surfaces varies between 25° and 50°, depending on the metal substrate (e.g., Cu or Ag), as observed in scanning tunneling microscopy (STM) studies .
Table 1: Key Structural Parameters of BPTCA Monolayers
Substrate | Unit Cell | Tilt Angle | Adsorption Geometry |
---|---|---|---|
Cu | 45–50° | Bipodal bidentate | |
Ag | Incommensurate | 25–30° | Monopodal bidentate |
The bipodal bidentate geometry on Cu results in a crystalline commensurate structure, whereas Ag substrates induce incommensurate rows with structural defects .
Synthetic Routes and Optimization
BPTCA is synthesized via a two-step procedure involving cross-coupling and oxidation reactions. A representative pathway includes:
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Suzuki–Miyaura Coupling: Reacting 3-bromo-5-carboxybenzoic acid with 4-carboxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst in 1,2-dimethoxyethane under reflux (48 hours, Schlenk conditions) .
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Oxidation: Treating the intermediate with sodium hydroxide in a tetrahydrofuran-methanol-water mixture to yield the final product .
Table 2: Synthesis Conditions and Yields
Step | Reagents/Catalysts | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Pd(PPh₃)₄, CsF | 1,2-Dimethoxyethane | 110°C | ~82% |
2 | NaOH, H₂O | THF/MeOH/H₂O | 20°C | 70–75% |
Optimization studies highlight the critical role of solvent polarity and temperature in minimizing by-products and maximizing crystallinity .
Applications in Metal-Organic Frameworks (MOFs)
BPTCA’s three carboxylate groups enable robust coordination with transition metals, forming MOFs with high surface areas (>1,500 m²/g) and tunable pore sizes. For instance, Co(II)-BPTCA frameworks exhibit enhanced electrocatalytic activity for oxygen reduction reactions (ORR), with a half-wave potential shift of +50 mV compared to non-functionalized analogs . The ligand’s symmetry and steric effects dictate the MOF’s topology, as demonstrated by X-ray diffraction (XRD) and gas adsorption analyses.
Surface Chemistry and Monolayer Formation
BPTCA forms substrate-dependent monolayers, a phenomenon elucidated through synchrotron-based X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. On Cu(111) surfaces, BPTCA adopts a bipodal bidentate adsorption mode, forming a highly ordered lattice . In contrast, Ag substrates induce monopodal binding, resulting in incommensurate structures with kinks and waves due to weaker molecule-substrate interactions . These findings underscore the interplay between molecular symmetry and metal surface chemistry in directing self-assembly.
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